molecular formula C4H7Cl3Si B1581333 Crotyltrichlorosilane CAS No. 49749-84-0

Crotyltrichlorosilane

Cat. No.: B1581333
CAS No.: 49749-84-0
M. Wt: 189.54 g/mol
InChI Key: ZJDOJJKRTWHPOY-UHFFFAOYSA-N
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Description

Crotyltrichlorosilane is an organosilicon compound that is widely used in organic synthesis, particularly in the formation of carbon-silicon bonds. It is a versatile reagent known for its ability to participate in various chemical reactions, making it valuable in both academic research and industrial applications.

Mechanism of Action

Target of Action

Crotyltrichlorosilane primarily targets aldehydes in chemical reactions . It is used in crotylsilylation reactions with cis- and trans-aldehydes . The compound’s role is to facilitate the reaction process and enhance the efficiency of the reaction .

Mode of Action

The interaction of this compound with its targets involves a process known as crotylsilylation . In this process, a new diaminophenol ligand has been developed for crotylsilylation reactions with cis- and trans-aldehydes . The conformational constraints that result from the tethering of the phenol to one of the amino groups attenuate the stereoelectronic effects that reduce activity in the corresponding untethered diaminosilanes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the crotylsilylation reactions . The compound plays a crucial role in these reactions, contributing to the formation of new compounds . .

Pharmacokinetics

It is known that the compound is used in a one-pot procedure, which may be carried out in less than 8 hours . The diaminophenol activator ligand may be easily recovered in more than 90% yield by recrystallization .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new compounds through crotylsilylation reactions . The compound’s action results in the creation of crotylsilane reagents that are as active as previously reported reagents, but without requiring the use of certain catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Crotyltrichlorosilane can be synthesized through the hydrosilylation of crotyl chloride with trichlorosilane. The reaction typically involves the use of a platinum catalyst under controlled conditions to ensure high yield and selectivity. The general reaction is as follows:

CH3CH=CHCH2Cl+HSiCl3CH3CH=CHCH2SiCl3\text{CH}_3\text{CH}=\text{CHCH}_2\text{Cl} + \text{HSiCl}_3 \rightarrow \text{CH}_3\text{CH}=\text{CHCH}_2\text{SiCl}_3 CH3​CH=CHCH2​Cl+HSiCl3​→CH3​CH=CHCH2​SiCl3​

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced catalytic systems are common practices to achieve high throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Crotyltrichlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace one or more chlorine atoms with other functional groups.

    Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form new carbon-silicon bonds.

    Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Platinum and palladium catalysts are often used in addition reactions.

    Solvents: Common solvents include tetrahydrofuran, dichloromethane, and toluene.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with alcohols can yield alkoxysilanes, while addition reactions with alkenes can produce alkylsilanes.

Scientific Research Applications

Crotyltrichlorosilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.

    Biology: It is employed in the modification of biomolecules for various biochemical studies.

    Industry: It is used in the production of silicone polymers and other silicon-based materials.

Comparison with Similar Compounds

    Allyltrichlorosilane: Similar to crotyltrichlorosilane but with an allyl group instead of a crotyl group.

    Vinyltrichlorosilane: Contains a vinyl group and is used in similar applications.

    Phenyltrichlorosilane: Contains a phenyl group and is used in the synthesis of phenyl-containing silicon compounds.

Uniqueness: this compound is unique due to its specific reactivity and the ability to form carbon-silicon bonds with high selectivity. Its structure allows for the formation of both cis- and trans-isomers, which can be advantageous in stereoselective synthesis.

Properties

IUPAC Name

but-2-enyl(trichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDOJJKRTWHPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337523
Record name CROTYLTRICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49749-84-0
Record name CROTYLTRICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 49749-84-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Crotyltrichlorosilane primarily used for in organic synthesis?

A1: this compound serves as a valuable reagent for introducing a crotyl group into organic molecules. It is particularly useful in reactions with aldehydes and ketone derivatives like acylhydrazones, leading to the formation of homoallylic alcohols and amines, respectively. [, , ]

Q2: Why is stereoselectivity important in reactions involving this compound, and how is it achieved?

A2: this compound exists as both cis (Z) and trans (E) isomers, and their reactions can lead to the formation of different diastereomers of the desired product. Achieving high stereoselectivity, meaning favoring the formation of one diastereomer over others, is crucial for obtaining the desired product with specific stereochemistry. This is often accomplished by using chiral catalysts in conjunction with this compound. [, , , , , , ]

Q3: Can you elaborate on the role of catalysts in reactions with this compound?

A3: Catalysts are essential for controlling both reactivity and selectivity in reactions involving this compound. Early work utilized Lewis acids, but more recently, neutral coordinate-organocatalysts (NCOs) like chiral sulfoxides and Lewis bases derived from Cinchona alkaloids have gained prominence. These catalysts enhance reaction rates and allow for high diastereo- and enantioselectivity under mild conditions. [, , , ]

Q4: What insights have computational chemistry studies provided into the mechanism of this compound reactions?

A4: Computational studies, particularly those employing density functional theory (DFT), have provided valuable insights into the mechanism of asymmetric allylation reactions involving this compound. These studies support an associative pathway involving a neutral, octahedral silicon complex with the catalyst. The calculations suggest that attractive aromatic interactions between the catalyst and the aldehyde contribute to enantioselectivity. []

Q5: Are there any structure-activity relationships established for catalysts used in this compound reactions?

A5: Research has shown that electronic properties of both the catalyst and the aldehyde substrate can significantly influence enantioselectivity. For instance, electron-rich aldehydes tend to exhibit lower enantioselectivity compared to their electron-deficient counterparts. [] Additionally, the design of new diaminophenol ligands has highlighted the impact of conformational constraints on catalyst activity in crotylsilylation reactions. []

Q6: What are some challenges associated with this compound in organic synthesis, and how are they addressed?

A6: One challenge is controlling the stereochemistry of the reaction. Researchers have developed various chiral catalysts to address this, leading to highly stereoselective reactions. Another aspect is the reactivity of this compound; while it reacts readily with aldehydes and acylhydrazones, achieving optimal reaction rates and yields often requires the use of catalysts. [, , , ]

Q7: Beyond its use in synthesizing homoallylic alcohols and amines, are there other applications of this compound?

A7: this compound has found application as a key reagent in the total synthesis of natural products. For instance, it played a crucial role in the asymmetric synthesis of (-)-elisabethadione, a bioactive serrulatane diterpene. [] This highlights its utility in constructing complex molecules with potential biological activities.

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